CDK9/T1 Inhibition: IIIM-290's 1.9 nM IC50 vs. Flavopiridol's 3-144 nM and Riviciclib's 20 nM
IIIM-290 demonstrates exceptionally potent inhibition of CDK9/cyclin T1 with an IC50 of 1.9 nM, which is significantly lower (i.e., more potent) than the reported IC50 values for the related clinical candidates flavopiridol (ranging from 3 nM to 144 nM depending on assay conditions) and riviciclib (20 nM) [1][2]. This 1.9 nM value was determined in a kinase inhibition assay using recombinant CDK9/T1 [1]. In contrast, flavopiridol's reported CDK9 IC50 varies widely, from <5 nM in some assays to 144 nM in others, while riviciclib consistently shows an IC50 of 20 nM [2]. The 1.9 nM potency of IIIM-290 represents a 1.6- to 75-fold improvement over flavopiridol and a 10.5-fold improvement over riviciclib.
| Evidence Dimension | CDK9/T1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | Flavopiridol: 3 nM to 144 nM (range from multiple sources); Riviciclib: 20 nM |
| Quantified Difference | 1.6- to 75-fold more potent than flavopiridol; 10.5-fold more potent than riviciclib |
| Conditions | Kinase inhibition assay using recombinant CDK9/cyclin T1 |
Why This Matters
Superior potency at the primary target (CDK9) suggests that IIIM-290 may achieve effective target engagement at lower systemic exposures, potentially improving the therapeutic index and reducing off-target effects compared to less potent alternatives.
- [1] Bharate SB, Kumar V, Jain SK, Mintoo MJ, Guru SK, Nuthakki VK, et al. Discovery and Preclinical Development of IIIM-290, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor. J Med Chem. 2018 Feb 22;61(4):1664-1687. View Source
- [2] PMC4187722. Table 1: Flavopiridol CDK9 IC50. 2014. View Source
